Ketipramine fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

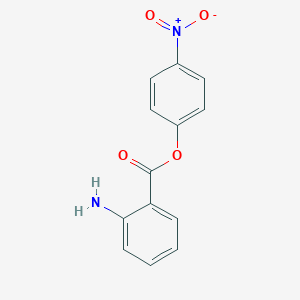

Ketipramine Fumarate is a compound primarily used as an atypical antipsychotic for the treatment of schizophrenia . Its chemical structure consists of a dibenzothiazepine core, and it is also known by its generic name, Quetiapine Fumarate .

Preparation Methods

Synthetic Routes:: The synthesis of Ketipramine Fumarate involves several steps. One common synthetic route includes the following:

Starting Material: The precursor compound is typically dibenzothiazepine.

Functionalization: Various functional groups are introduced to the dibenzothiazepine core.

Fumarate Salt Formation: The final step involves reacting the functionalized compound with fumaric acid to form this compound.

Industrial Production:: Industrial production methods follow similar principles, but they are optimized for large-scale manufacturing. These methods ensure consistent quality and yield.

Chemical Reactions Analysis

Ketipramine Fumarate undergoes several types of reactions:

Oxidation: this compound can be oxidized under specific conditions.

Reduction: Reduction reactions may modify its functional groups.

Substitution: Substituents on the dibenzothiazepine core can be replaced.

Common Reagents: Specific reagents (e.g., oxidants, reducing agents) are employed in these reactions.

Major Products: The resulting products depend on the reaction conditions.

Scientific Research Applications

Ketipramine Fumarate has diverse applications:

Psychiatry: It effectively treats schizophrenia and bipolar disorder.

Depression: It is sometimes used in combination with other antidepressants for major depressive disorder.

Sleep Aid: Despite its sedating effect, it is not recommended solely for sleep due to side effects.

Mechanism of Action

Ketipramine Fumarate’s mechanism involves interactions with various neurotransmitter receptors:

5-HT2 Receptors: High affinity for serotonin receptors.

Dopamine D1 and D2 Receptors: Moderate affinity.

Histamine and Adrenergic Receptors: Also affected.

Cholinergic and Benzodiazepine Receptors: Minimal affinity.

Comparison with Similar Compounds

Ketipramine Fumarate stands out due to its unique profile. similar compounds include other atypical antipsychotics like Risperidone , Olanzapine , and Aripiprazole .

Properties

CAS No. |

17243-32-2 |

|---|---|

Molecular Formula |

C23H26N2O5 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one |

InChI |

InChI=1S/C19H22N2O.C4H4O4/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

SNTCEWHRGQNZKO-WLHGVMLRSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)

![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)

![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)